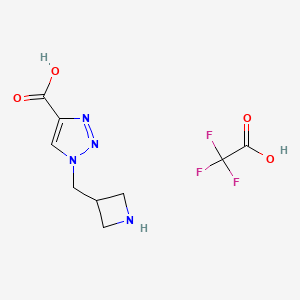

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid

Description

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid is a heterocyclic compound combining an azetidine ring (a 4-membered nitrogen-containing cyclic structure) with a triazole-carboxylic acid moiety. The compound is typically paired with 2,2,2-trifluoroacetic acid (TFA) as a counterion to enhance solubility or stability. TFA, a strong carboxylic acid with a trifluoromethyl group (CAS 76-05-1), is widely used in pharmaceutical and organic synthesis due to its acidic and solubilizing properties . Structural characterization of such compounds often employs ¹H/¹³C NMR, IR spectroscopy, and mass spectrometry, as seen in analogous triazole derivatives .

Properties

IUPAC Name |

1-(azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N4O2.C2HF3O2/c12-7(13)6-4-11(10-9-6)3-5-1-8-2-5;3-2(4,5)1(6)7/h4-5,8H,1-3H2,(H,12,13);(H,6,7) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLXLYHUQNOZSHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)CN2C=C(N=N2)C(=O)O.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid typically involves the following steps:

Formation of Azetidine Derivative: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or azetidinones.

Triazole Formation: The triazole ring is often introduced via the Huisgen 1,3-dipolar cycloaddition reaction, also known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper catalyst.

Carboxylation and Trifluoroacetylation: The carboxylic acid group can be introduced through carboxylation reactions, and the trifluoroacetic acid moiety can be added using trifluoroacetic anhydride under appropriate conditions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of heterogeneous catalysts, such as copper-on-charcoal, can facilitate the efficient synthesis of triazole derivatives under mild conditions .

Chemical Reactions Analysis

Types of Reactions: 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, thiols, or halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of complex molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

Medicine: Explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and catalysts

Mechanism of Action

The mechanism of action of 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets. The triazole ring can mimic amide bonds, allowing it to bind to enzymes and receptors with high affinity. This binding can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The azetidine ring may also contribute to the compound’s bioactivity by enhancing its stability and binding properties .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Triazole-Carboxylic Acid Derivatives

Key structural analogs include:

Key Differences :

- Azetidine vs. Benzyl/Bicyclic Groups : The azetidine moiety in the target compound provides a compact, rigid structure compared to bulkier benzyl or spirocyclic groups in analogs (e.g., intermediates 24 and 26 in ). This may influence binding affinity to biological targets.

- Counterion Effects : TFA enhances solubility and stability compared to esters (e.g., tert-butyl or ethyl esters in ) or hydrazides . However, TFA’s strong acidity may require careful handling .

Fluorinated Analogues

Fluorination is critical for metabolic stability and bioavailability. Examples include:

- Trifluoroacetic Acid Derivatives : Ethyl trifluoroacetate (CAS 383-63-1) and trifluoroacetic anhydride are intermediates in agrochemicals and pharmaceuticals, leveraging TFA’s electron-withdrawing properties .

- 1-(2,5-Difluorophenyl)methyl-indol-5-yl Derivatives : Fluorinated aromatic systems (e.g., CAS 56604049 ) show enhanced bioactivity due to increased lipophilicity and resistance to oxidation.

Comparison :

The target compound’s trifluoromethyl group (via TFA) improves acidity and solubility, whereas fluorinated aryl groups in analogs enhance target specificity .

Biological Activity

The compound 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid; 2,2,2-trifluoroacetic acid represents a unique structure combining azetidine and triazole moieties with trifluoroacetic acid. This article explores its biological activity, synthesis, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of 270.28 g/mol. The presence of the azetidine ring enhances its biological interactions, while the trifluoroacetic acid moiety contributes to its stability and solubility in biological systems.

Structural Formula

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors involved in various cellular pathways. The azetidine and triazole rings are hypothesized to modulate the activity of these targets, potentially leading to therapeutic effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including those similar to our compound. For instance, derivatives of 1H-1,2,3-triazole-4-carboxamides have shown selective cytotoxicity against cancer cell lines. In vitro studies indicated that these compounds could induce apoptosis in Jurkat T-cells by causing DNA damage and reducing mitochondrial membrane potential .

Comparative Efficacy

A comparative analysis of related compounds indicates that those containing the triazole moiety exhibit significant antiproliferative effects. For example, certain triazole derivatives demonstrated IC50 values comparable to established chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

| Compound | IC50 (μM) | Cell Line |

|---|---|---|

| Triazole Derivative A | 0.126 | MDA-MB-231 |

| Doxorubicin | 0.120 | MDA-MB-231 |

| Triazole Derivative B | 0.150 | Jurkat T-cells |

Other Biological Activities

Beyond anticancer properties, compounds with similar structures have been investigated for other biological activities:

- Antimicrobial Activity : Some triazole derivatives have shown promising results against various bacterial strains.

- Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties through modulation of cytokine release.

Synthetic Routes

The synthesis of 1-(Azetidin-3-ylmethyl)triazole-4-carboxylic acid; 2,2,2-trifluoroacetic acid typically involves multi-step organic reactions:

- Formation of the azetidine ring through cyclization.

- Introduction of the triazole moiety via coupling reactions.

- Finalization with trifluoroacetic acid to enhance stability.

Yield Optimization

Industrial production methods may utilize continuous flow synthesis techniques to maximize yield and minimize impurities. This approach allows for real-time monitoring of reaction conditions, ensuring consistency in product quality.

Study 1: Anticancer Efficacy

In a recent study evaluating various triazole derivatives, compound 4a demonstrated significant cytotoxicity against multiple cancer cell lines, inducing apoptosis through DNA fragmentation and morphological changes .

Study 2: Antimicrobial Activity

Another investigation assessed the antimicrobial efficacy of related triazole derivatives against pathogenic bacteria. The results indicated notable inhibitory effects on bacterial growth, suggesting potential applications in infection control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.